4-Methoxy-3,3-dimethylbutanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3,3-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNADLBBBJAUHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methoxy 3,3 Dimethylbutanenitrile and Its Precursors
Strategies for Nitrile Group Introduction
The introduction of a nitrile (-CN) functional group into a molecule is a critical transformation in organic synthesis. Various strategies have been developed to achieve this, ranging from direct cyanation of alcohols to the conversion of halogenated precursors.
Cyanation Reactions
Cyanation reactions involve the introduction of a cyanide group onto a substrate. These methods are highly valued as they facilitate the formation of carbon-carbon bonds and produce versatile nitrile products. wikipedia.org
Nucleophilic cyanation is a common method for synthesizing nitriles. This approach typically involves the reaction of an electrophilic substrate with a cyanide nucleophile.
A novel and efficient method for the direct cyanation of alcohols utilizes boron Lewis acid catalysis with isonitriles as a safer alternative to toxic cyanide sources. mdpi.comnih.gov This approach has been successfully applied to the synthesis of a variety of α-aryl nitriles in good to excellent yields, reaching up to 98%. mdpi.comnih.govresearchgate.net The reaction is catalyzed by B(C₆F₅)₃ and is believed to proceed through an Sₙ1 pathway. mdpi.comnih.gov Control experiments have shown that an in situ-generated ether can be converted to the desired α-aryl nitrile under the catalytic system. mdpi.com This method has proven to be scalable and practical, as demonstrated in the synthesis of the anti-inflammatory drug naproxen. mdpi.comnih.govresearchgate.net
The reaction mechanism is thought to involve the formation of a Lewis adduct between the isonitrile and the boron Lewis acid. nih.gov The alcohol is activated, potentially through the formation of a carbocation, which is then attacked by the isonitrile. nih.govnih.govreddit.com Different solvents have been tested, with toluene (B28343) being identified as the superior choice. nih.gov
Table 1: Optimization of Reaction Conditions for Boron Lewis Acid-Catalyzed Cyanation nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Conversion (%) |
| 1 | B(C₆F₅)₃ | Toluene | 80 | 99 |
| 2 | B(C₆F₅)₃ | DCE | 80 | - |
| 3 | B(C₆F₅)₃ | THF | 80 | - |
| 4 | B(C₆F₅)₃ | HFIP | 80 | - |
Data derived from a study on the cyanation of benzyl (B1604629) alcohols. nih.gov
The use of alkali cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in organic solvents is a traditional and widely used method for the synthesis of nitriles from alkyl halides. libretexts.orgchemguide.co.ukyoutube.com This reaction typically proceeds via a nucleophilic substitution mechanism. chemguide.co.uk The choice of solvent is crucial, as the presence of water can lead to the formation of alcohols as byproducts. libretexts.orgchemguide.co.uk Ethanol (B145695) is a commonly used solvent for this reaction, which is often carried out by heating the mixture under reflux. libretexts.orgchemguide.co.uk
This method is particularly useful for increasing the length of a carbon chain. libretexts.org For instance, the reaction of anisyl chloride with sodium cyanide in anhydrous acetone (B3395972) can produce p-methoxyphenylacetonitrile in high yields, avoiding the hydrolysis that can occur in aqueous media. orgsyn.org
Table 2: Cyanation of Anisyl Chloride with Sodium Cyanide orgsyn.org
| Reactant | Cyanide Source | Solvent | Yield (%) |
| Anisyl Chloride | NaCN | Acetone | 74-81 |
This method is noted to be applicable for reactive benzyl halides that are prone to hydrolysis. orgsyn.org
Nitriles can be effectively synthesized from halogenated precursors through nucleophilic substitution with a cyanide salt. libretexts.orgchemguide.co.uk For example, a compound like 4-bromo-3,3-dimethylbutanenitrile (B1147416) can be converted to the corresponding dinitrile or other nitrile-containing molecules. The reaction involves heating the halogenated alkane with a solution of sodium or potassium cyanide in a suitable solvent like ethanol. libretexts.orgchemguide.co.uk This substitution reaction replaces the halogen atom with a nitrile group. chemguide.co.uk
The halogenation of saturated aliphatic nitriles to create these precursors can be achieved by passing a gaseous mixture of the nitrile and a halogen, such as chlorine, through a reaction zone at high temperatures (250 to 550 °C). google.com
Nucleophilic Cyanation Approaches
Strecker-Type Reactions for Related Alpha-Amino Nitriles
The Strecker synthesis is a powerful method for preparing α-amino nitriles, which are versatile intermediates for the synthesis of amino acids. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide. wikipedia.orgjk-sci.com The classical Strecker synthesis produces a racemic mixture of α-amino acids after hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com
The mechanism begins with the formation of an imine from the aldehyde and ammonia. masterorganicchemistry.com This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding the α-aminonitrile. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically promoted by acid, and the cyanide source can be hydrogen cyanide (HCN) or a cyanide salt like KCN. organic-chemistry.orgmasterorganicchemistry.com
Numerous variations of the Strecker reaction have been developed, including asymmetric versions that utilize chiral auxiliaries or catalysts to produce enantiomerically enriched amino acids. wikipedia.orgjk-sci.com
Table 3: Overview of Strecker Synthesis
| Reactants | Intermediate | Product (after hydrolysis) |
| Aldehyde, Ammonia, Cyanide | α-Aminonitrile | α-Amino acid |
| Ketone, Ammonia, Cyanide | α,α-Disubstituted α-aminonitrile | α,α-Disubstituted α-amino acid |
The Strecker synthesis is a two-step procedure. masterorganicchemistry.com
Direct Conversion from Ketals to Alkoxyalkylnitriles
The transformation of a ketal directly into an alkoxyalkylnitrile represents a potentially streamlined synthetic route. While specific literature detailing the direct conversion of a ketal to a structure like 4-methoxy-3,3-dimethylbutanenitrile is not abundant, the principles of ketal chemistry suggest a plausible pathway. Ketals, which are protecting groups for ketones and aldehydes, can be hydrolyzed under acidic conditions to regenerate the parent carbonyl compound. This carbonyl can then be subjected to various nitrile formation reactions.
A hypothetical two-step, one-pot sequence could be envisioned where a ketal precursor is first deprotected to reveal a ketone or aldehyde. This intermediate would then react with a cyanide source to form a cyanohydrin, which could be subsequently reduced to the desired nitrile. The challenge in such a direct conversion lies in the compatibility of the reagents and the selective transformation without isolating the intermediate carbonyl compound.
Alkylation and Functionalization of the Butane (B89635) Backbone
A more practical and widely applicable approach involves the stepwise construction and functionalization of the C4 backbone, incorporating the key structural motifs: the gem-dimethyl group and the methoxy (B1213986) group.
Introduction of the Gem-Dimethyl Group
The gem-dimethyl motif is a common feature in many natural products and bioactive molecules, valued for its ability to impart steric hindrance and influence molecular conformation. nih.govacs.orgrsc.org Several strategies exist for the installation of this group.
One common method involves the α-methylation of a suitable precursor. For instance, a ketone can be methylated at the α-position using a strong base like potassium tert-butoxide (KOt-Bu) and an excess of a methylating agent such as iodomethane (B122720) to achieve the α,α-gem-dimethyl ketone. nih.gov Another approach involves the alkylation of a nitrile. For example, propionitrile (B127096) can be treated with a strong base like lithium diisopropylamide (LDA) followed by alkylation with two equivalents of an alkyl halide to form a gem-diallylated product. nih.gov
The introduction of the gem-dimethyl group can also be achieved through ring-opening reactions of cyclopropane (B1198618) derivatives or via sigmatropic rearrangements. nih.gov In the context of synthesizing this compound, a plausible strategy would be to start with a precursor already containing the gem-dimethyl group, such as 3,3-dimethylbutanoic acid or its derivatives. google.comresearchgate.net
Table 1: Selected Methods for Gem-Dimethyl Group Installation
| Precursor Type | Reagents | Product Type | Reference |
| Ketone | KOt-Bu, MeI | α,α-Dimethyl Ketone | nih.gov |
| Nitrile | LDA, Alkyl Halide | Gem-Diallylated Nitrile | nih.gov |
| Carboxylic Acid | Various | Gem-Dimethyl Substituted Acid | google.com |
Regioselective Methoxy Group Incorporation
The placement of the methoxy group at the C4 position requires a regioselective approach. This is typically achieved through the etherification of a corresponding hydroxyl-substituted precursor.
A key intermediate in the synthesis of the target molecule is 4-hydroxy-3,3-dimethylbutanenitrile. nih.gov This precursor contains the necessary carbon skeleton and functional groups, requiring only the conversion of the hydroxyl group to a methoxy group. The etherification of this alcohol can be accomplished using various methylating agents.
A standard laboratory procedure is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate. Care must be taken to control the reaction conditions to avoid side reactions.
Alternative methods for methylation include the use of diazomethane (B1218177) in the presence of a Lewis acid catalyst, or phase-transfer catalysis which can offer milder reaction conditions and improved yields.
Table 2: Reagents for Etherification of 4-Hydroxy-3,3-dimethylbutanenitrile
| Methylating Agent | Base/Catalyst | Key Considerations |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Strong base, requires anhydrous conditions. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (B78521) (NaOH) | Toxic reagent, requires careful handling. |
| Diazomethane (CH₂N₂) | Lewis Acid (e.g., HBF₄) | Explosive and toxic, requires specialized equipment. |
Catalytic Approaches in Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Mediated Transformations
While specific transition metal-catalyzed syntheses of this compound are not prominently reported, general catalytic methods for nitrile synthesis and functionalization are highly relevant.
For instance, iron-catalyzed α-alkylation of nitriles with primary alcohols via a "hydrogen-borrowing" pathway presents an atom-economical method for constructing C-C bonds. researchgate.net This type of reaction could potentially be adapted to build the substituted butane backbone.
Furthermore, recent advancements have demonstrated the electrophotochemical metal-catalyzed decarboxylative cyanation of simple aliphatic carboxylic acids. nih.gov This method allows for the direct conversion of a carboxylic acid to a nitrile under mild conditions, offering a sustainable alternative to traditional methods. nih.gov A precursor like 3,3-dimethylbutanoic acid could potentially be functionalized at the 4-position with a hydroxyl group and then converted to the nitrile using such a catalytic method.
Nickel-catalyzed reactions have also been developed for the synthesis of functionalized nitriles. For example, a nickel-catalyzed direct reaction of allylic alcohols with benzyl nitrile derivatives can produce nitriles with α-tertiary or quaternary carbon centers. researchgate.net
Table 3: Relevant Transition Metal-Catalyzed Reactions
| Reaction Type | Catalyst System | Application | Reference |
| α-Alkylation of Nitriles | Iron-PNP Pincer Complex | C-C bond formation | researchgate.net |
| Decarboxylative Cyanation | Electrophotochemical Metal Catalysis | Carboxylic acid to nitrile conversion | nih.gov |
| Allylic Alcohol Substitution | Nickel Catalyst | Synthesis of α-substituted nitriles | researchgate.net |
Organocatalysis in Nitrile Formation
The formation of a nitrile functional group is a cornerstone of organic synthesis, providing a versatile intermediate for a variety of transformations. While traditional methods often rely on metal-based catalysts or harsh reagents, the field of organocatalysis has emerged as a powerful, metal-free alternative. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high levels of efficiency and selectivity. This section explores the application of organocatalytic methodologies in the synthesis of nitriles, with a conceptual focus on their potential application to the formation of this compound from its precursors.
A primary advantage of organocatalysis in this context is the avoidance of transition metals, which can be toxic, expensive, and require careful removal from the final product. Organocatalysts often operate under mild reaction conditions, demonstrating broad functional group tolerance. Key strategies in organocatalytic nitrile formation involve the activation of alcohols or aldehydes to facilitate nucleophilic attack by a cyanide source.
Organocatalytic Dehydroxylative Cyanation of Alcohols
One of the prominent organocatalytic methods for synthesizing nitriles is the dehydroxylative cyanation of alcohols. This transformation directly converts a hydroxyl group into a nitrile. Phosphine-based organocatalysts have proven to be particularly effective in this regard.
Recent research has demonstrated a transition-metal-free method for the dehydroxylative cyanation of a wide range of alcohols using a system composed of triphenylphosphine (B44618) (PPh₃) and 1,2-diiodoethane (B146647) (ICH₂CH₂I). biosynth.com This reaction proceeds under mild, room-temperature conditions and utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. The reaction is thought to proceed through the formation of an activating species, potentially a Vilsmeier–Haack-type intermediate or an iodophosphonium species, which converts the alcohol into a good leaving group, thereby facilitating nucleophilic substitution by the cyanide anion. biosynth.com This method is notable for its operational simplicity and the use of readily available and inexpensive reagents. biosynth.com
The applicability of such a method to a sterically hindered primary alcohol like 4-methoxy-3,3-dimethylbutanol would be a key consideration. While the literature reports successful cyanation of various primary and benzylic alcohols, the neopentyl-like structure of this specific precursor could present a challenge due to steric hindrance at the α- and β-positions relative to the hydroxyl group. However, the mild conditions of the phosphine-catalyzed reaction might still allow for the successful conversion.
Table 1: Examples of Phosphine-Promoted Dehydroxylative Cyanation of Alcohols
Substrate (Alcohol) Catalyst/Promoter System Cyanide Source Conditions Yield (%) Reference Benzyl alcohol Ph₃P / ICH₂CH₂I TMSCN K₂CO₃, DMF, rt 97 biosynth.com 4-Methoxybenzyl alcohol Ph₃P / ICH₂CH₂I TMSCN K₂CO₃, DMF, rt 95 biosynth.com 1-Naphthylmethanol Ph₃P / ICH₂CH₂I TMSCN K₂CO₃, DMF, rt 96 biosynth.com Cinnamyl alcohol Ph₃P / ICH₂CH₂I TMSCN K₂CO₃, DMF, rt 85 biosynth.com 1-Octanol Ph₃P / ICH₂CH₂I TMSCN K₂CO₃, DMF, rt 82 biosynth.com
Organocatalytic Cyanation of Aldehydes
The conversion of aldehydes to nitriles is another fundamental transformation that can be achieved through organocatalysis. A common strategy involves the formation of a cyanohydrin intermediate, which can then be dehydrated to the corresponding nitrile.
N-Heterocyclic carbenes (NHCs) have been widely explored as organocatalysts for various transformations involving aldehydes. google.comresearchgate.netIn the context of nitrile synthesis, NHCs can catalyze the addition of a cyanide source to an aldehyde, forming a cyanohydrin. The umpolung (reactivity reversal) of aldehydes, facilitated by NHC catalysis through the formation of the Breslow intermediate, is a key principle. researchgate.netWhile often used for C-C bond formation, this reactivity can be harnessed for cyanation.
Another innovative approach involves the use of neutral π-nucleophiles as organocatalysts. For instance, 1-methoxy-2-methyl-1-(trimethylsiloxy)propene has been shown to efficiently catalyze the cyanosilylation of various aldehydes and ketones with TMSCN under solvent-free conditions. organic-chemistry.orgThis method is notable for its mildness and tolerance of acid-sensitive functional groups. organic-chemistry.org The application of these methods to 4-methoxy-3,3-dimethylbutanal would involve the direct cyanation of the aldehyde functionality. The steric hindrance of the t-butyl group adjacent to the carbonyl could influence the rate and efficiency of the catalytic cycle. However, the high reactivity of aldehydes and the diverse range of available organocatalysts provide a promising avenue for this transformation.
Table 2: Examples of Organocatalytic Cyanation of Aldehydes
Substrate (Aldehyde) Catalyst Cyanide Source Conditions Product Yield (%) Reference Benzaldehyde 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene TMSCN rt, solvent-free Mandelonitrile trimethylsilyl ether 99 google.com 4-Chlorobenzaldehyde 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene TMSCN rt, solvent-free 4-Chloromandelonitrile trimethylsilyl ether 99 google.com 2-Naphthaldehyde 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene TMSCN rt, solvent-free 2-Naphthylglycolonitrile trimethylsilyl ether 99 google.com Cinnamaldehyde 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene TMSCN rt, solvent-free 2-Cyano-4-phenyl-3-buten-2-ol trimethylsilyl ether 98 google.com Cyclohexanecarboxaldehyde 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene TMSCN rt, solvent-free Cyclohexylglycolonitrile trimethylsilyl ether 99 google.com
Reactivity and Reaction Mechanisms of 4 Methoxy 3,3 Dimethylbutanenitrile
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to a range of other functionalities, most notably carboxylic acids, amides, and amines.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental reaction that typically proceeds under either acidic or basic conditions to yield carboxylic acids or amides as intermediates. libretexts.orgnih.gov
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to a more stable amide. nih.govtransformationtutoring.com Prolonged reaction times or more vigorous conditions will lead to the further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org For 4-methoxy-3,3-dimethylbutanenitrile, this would result in the formation of 4-methoxy-3,3-dimethylbutanoic acid.
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. nih.gov This process also forms an amide intermediate, which can be isolated under milder conditions. libretexts.org Harsher conditions, such as heating with a strong base like sodium hydroxide, will drive the reaction to completion, yielding the carboxylate salt. Subsequent acidification is then required to obtain the free carboxylic acid, 4-methoxy-3,3-dimethylbutanoic acid. libretexts.org
| Product | Reagents and Conditions | Intermediate |
| 4-Methoxy-3,3-dimethylbutanamide | H₂O, H⁺ (catalytic, mild conditions) or OH⁻ (mild conditions) | Imidic acid (acid-catalyzed), Imidate (base-catalyzed) |
| 4-Methoxy-3,3-dimethylbutanoic Acid | H₂O, H⁺ (strong acid, heat) or 1. NaOH (heat), 2. H₃O⁺ | 4-Methoxy-3,3-dimethylbutanamide |
Reduction to Amines (e.g., 4-methoxy-3,3-dimethylbutan-1-amine)
The reduction of the nitrile group is a key transformation for the synthesis of primary amines. This can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents. libretexts.org The product of this reduction is 4-methoxy-3,3-dimethylbutan-1-amine. uni.lu
Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. libretexts.org This method is often considered a more economical route for large-scale production. libretexts.org
Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to protonate the resulting amine. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles under standard conditions. libretexts.org
| Reducing Agent | Typical Conditions | Product |
| H₂/Catalyst | Raney Ni, Pd, or Pt; elevated T and P | 4-Methoxy-3,3-dimethylbutan-1-amine |
| LiAlH₄ | 1. Diethyl ether or THF, 2. H₂O workup | 4-Methoxy-3,3-dimethylbutan-1-amine |
Cyclization Reactions
The presence of the methoxy (B1213986) group at the γ-position relative to the nitrile functionality opens up the possibility for intramolecular cyclization reactions to form heterocyclic structures.
While specific studies on the cyclization of this compound are not prevalent, the general reactivity of γ-alkoxy nitriles suggests potential pathways. For instance, under certain acidic conditions, such as in the Ritter reaction, carbocation formation could potentially lead to cyclization. researchgate.net If a carbocation were formed at a suitable position, the nitrile nitrogen could act as an intramolecular nucleophile, leading to the formation of a cyclic iminium ion, which upon hydrolysis would yield a lactam.
Furthermore, reactions involving the generation of a carbanion at the carbon alpha to the nitrile group could potentially lead to cyclization if the methoxy group were first converted to a leaving group. However, the methoxy group is generally a poor leaving group.
Reactivity of the Methoxy Moiety
The methoxy group is an ether linkage, which is generally stable and unreactive under many conditions, making ethers common solvents in organic synthesis. libretexts.orgstackexchange.com However, under harsh acidic conditions, this group can undergo cleavage.
Ether Cleavage Reactions
The cleavage of ethers typically requires strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comstackexchange.com Hydrochloric acid (HCl) is generally not effective. libretexts.org The reaction proceeds via nucleophilic substitution.
The mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the poor leaving group (-OCH₃) into a good leaving group (CH₃OH). transformationtutoring.comstackexchange.com Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms.
In the case of this compound, the ether is a methyl ether attached to a primary carbon that is part of a neopentyl-like structure. The cleavage can follow an Sₙ2 pathway. The nucleophilic halide will attack the less sterically hindered methyl carbon, leading to the formation of methyl halide (e.g., methyl bromide or methyl iodide) and 4-hydroxy-3,3-dimethylbutanenitrile. libretexts.org Cleavage via an Sₙ1 mechanism is unlikely due to the instability of the primary carbocation that would need to form. The steric hindrance at the neopentyl-like carbon would also significantly slow down an Sₙ2 attack at that position.
| Reagent | Mechanism | Products |
| HBr or HI (strong acid) | Sₙ2 | 4-Hydroxy-3,3-dimethylbutanenitrile and Methyl bromide/iodide |
Stereochemical Aspects of Reactivity
The nitrile group is a versatile functional group that can be transformed into various other functionalities, and these transformations can often be performed enantioselectively or diastereoselectively.
Enantioselective and Diastereoselective Transformations
Chemical methods for enantioselective transformations have also been developed. For example, a copper-catalyzed enantioselective addition of AllylBpin to in situ generated imine intermediates from nitriles can produce α-tertiary primary amines with high enantiomeric excess. nih.gov
Chiral Induction in Derivatization
Chiral induction plays a crucial role in the derivatization of chiral molecules, allowing for their separation and analysis. The derivatization of unusual amino acids with chiral derivatizing agents (CDAs) like Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) creates diastereomers that can be separated by chromatography. nih.gov This approach is essential for determining the absolute configuration of chiral compounds. nih.gov
The choice of the chiral derivatizing agent is critical, as different agents can exhibit varying degrees of enantioselectivity for different substrates. nih.gov For example, while FDAA generally shows high enantioselectivity, it may be less effective for certain isomers, necessitating the use of other reagents like S-NIFE for optimal separation. nih.gov The steric environment of the chiral center significantly influences the efficiency of asymmetric induction. acs.org
Mechanistic Studies of Key Reactions
Understanding the mechanisms of nitrile reactions is fundamental to controlling their outcomes and developing new synthetic methodologies.
Elucidation of Reaction Pathways using Spectroscopic Methods
Mechanistic insights into nitrile activation by cobalt(III)–hydroperoxo complexes have been gained through kinetic and spectroscopic studies. acs.org These studies revealed that the reaction proceeds via an intramolecular nucleophilic attack of the hydroperoxide ligand on the coordinated nitrile carbon atom. acs.org
Role of Lewis Acids and Other Catalysts in Nitrile Transformations
Lewis acids and other catalysts play a pivotal role in a wide range of nitrile transformations by activating the nitrile group towards nucleophilic attack. libretexts.orglibretexts.org The formation of a Lewis acid-base complex with the nitrile nitrogen increases the electrophilicity of the nitrile carbon. libretexts.org
In the DIBALH reduction of nitriles to aldehydes, the initial step is the formation of a Lewis acid-base complex, which facilitates the nucleophilic addition of a hydride to form an imine anion. libretexts.org Similarly, in acid-catalyzed hydrolysis, protonation of the nitrile nitrogen makes it more susceptible to attack by weak nucleophiles like water. libretexts.org
Various metal complexes, including those of ruthenium, iron, cobalt, and manganese, have been used as catalysts for the hydrogenation of nitriles to primary amines. rug.nl The mechanism often involves coordination of the nitrile to the metal center, which can render the α-protons more acidic and facilitate further reactions. rug.nl The use of Lewis acid catalysts, such as Ca(OTf)2, has been reported for the one-pot conversion of aldehydes to nitriles. researchgate.net Double metal cyanides have also been shown to be effective heterogeneous Lewis acid catalysts for nitrile synthesis via acid-nitrile exchange reactions. semanticscholar.org
Synthesis and Characterization of Derivatives and Analogs
Diversification at the Nitrile Functionality
The nitrile group is a versatile functional handle that can be transformed into a variety of other nitrogen-containing and oxygen-containing functional groups, significantly expanding the chemical space accessible from 4-methoxy-3,3-dimethylbutanenitrile.
Amine Derivatives
The reduction of the nitrile group in this compound provides access to the corresponding primary amine, 4-methoxy-3,3-dimethylbutan-1-amine. This transformation is a fundamental reaction in organic synthesis and can be achieved through several established methods.
Catalytic Hydrogenation: A widely used industrial and laboratory method for the reduction of nitriles is catalytic hydrogenation. google.comresearchgate.net This process typically involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts. researchgate.netcommonorganicchemistry.comchemguide.co.uk The reaction is often carried out in a solvent such as ethanol (B145695) or methanol, and may require elevated temperature and pressure to proceed efficiently. google.com The addition of ammonia (B1221849) is sometimes employed to suppress the formation of secondary and tertiary amine byproducts. researchgate.netcommonorganicchemistry.com
Chemical Reduction: Alternatively, chemical reducing agents can be employed for the conversion of nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing nitriles. researchgate.netchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. researchgate.netlibretexts.org
| Derivative Name | Molecular Formula | Synthesis Method | Key Reagents |
| 4-methoxy-3,3-dimethylbutan-1-amine | C₇H₁₇NO | Catalytic Hydrogenation | H₂, Raney Ni or Pd/C |
| 4-methoxy-3,3-dimethylbutan-1-amine | C₇H₁₇NO | Chemical Reduction | LiAlH₄ |
This table presents plausible synthesis routes based on general chemical principles.
Carboxylic Acid and Ester Derivatives
Hydrolysis of the nitrile group offers a direct pathway to the corresponding carboxylic acid, 4-methoxy-3,3-dimethylbutanoic acid, which can be further derivatized to its esters. pearson.comchemguide.co.uk
Hydrolysis to Carboxylic Acid: The conversion of a nitrile to a carboxylic acid can be accomplished under either acidic or basic conditions. pearson.comchemguide.co.uklibretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis: This method involves heating the nitrile under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. pearson.comlibretexts.org The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. For sterically hindered nitriles, harsher conditions may be required. google.com
Base-catalyzed hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.org This initially produces the carboxylate salt and ammonia. A subsequent acidification step is necessary to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uklibretexts.org
Esterification: Once the carboxylic acid, 4-methoxy-3,3-dimethylbutanoic acid, is obtained, it can be converted to a variety of ester derivatives through esterification. The Fischer esterification is a classic and straightforward method for this purpose. organic-chemistry.orgoperachem.commasterorganicchemistry.commdpi.comyoutube.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgoperachem.com The equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. organic-chemistry.org
| Derivative Name | Molecular Formula | Synthesis Method | Key Reagents |
| 4-methoxy-3,3-dimethylbutanoic acid | C₇H₁₄O₃ | Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), heat |
| 4-methoxy-3,3-dimethylbutanoic acid | C₇H₁₄O₃ | Base Hydrolysis | NaOH (aq) or KOH (aq), heat; then H₃O⁺ |
| Methyl 4-methoxy-3,3-dimethylbutanoate | C₈H₁₆O₃ | Fischer Esterification | Methanol, H₂SO₄ (cat.), heat |
| Ethyl 4-methoxy-3,3-dimethylbutanoate | C₉H₁₈O₃ | Fischer Esterification | Ethanol, H₂SO₄ (cat.), heat |
This table presents plausible synthesis routes based on general chemical principles.
Structural Modifications of the Butane (B89635) Backbone
Alterations to the central butane backbone of this compound can lead to a diverse array of structural analogs. These modifications can influence the molecule's conformation, lipophilicity, and metabolic stability.
Alterations of the Dimethyl Substitution Pattern
Variations in the Methoxy (B1213986) Group Position and Substituents
The position and nature of the methoxy group can be altered to generate another class of analogs. The synthesis of regioisomers, where the methoxy group is at the C1, C2, or C3 position of the butanenitrile backbone, would necessitate distinct synthetic routes starting from appropriately functionalized precursors. Additionally, the methyl ether could be replaced with other alkoxy groups (e.g., ethoxy, propoxy) by employing the corresponding alcohols in the synthetic sequence that introduces this functionality. Such modifications can fine-tune the steric and electronic properties of the molecule.
Conjugates and Hybrid Molecules Incorporating the this compound Moiety
The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid molecules with potentially novel properties and applications. mdpi.com
The nitrile group itself can serve as a reactive handle for conjugation. For example, the Ritter reaction allows for the formation of N-alkyl amides by reacting a nitrile with an alcohol or alkene in the presence of a strong acid. pearson.comwikipedia.orgnrochemistry.compearson.comopenochem.org This reaction could be used to link the this compound moiety to other molecules containing a suitable hydroxyl or alkene group.
Furthermore, the development of bioconjugation strategies involving nitriles offers a pathway to attach this scaffold to biomolecules. While these methods are often developed for aromatic nitriles, their adaptation to aliphatic nitriles could be explored.
Regioselective Synthesis of Substituted Analogs
The regioselective synthesis of substituted analogs of this compound is a critical area of research, enabling the targeted modification of the molecule to explore structure-activity relationships. Regioselectivity, the control over the orientation of chemical bond formation, is paramount when a precursor molecule possesses multiple reactive sites. Various strategies have been developed to achieve this control, including catalyst-driven reactions and the exploitation of inherent substrate reactivity under specific conditions.
A significant example of regioselective synthesis is the Ritter reaction, which has been successfully employed to generate 1-substituted 6-methoxy-3,3,4,4-tetramethyl-3,4-dihydroisoquinolines from 2-(4-methoxyphenyl)-3,3-dimethylbutan-2-ol, a closely related tertiary alcohol. researchgate.net In this reaction, the tertiary alcohol reacts with various nitriles in the presence of concentrated sulfuric acid. The carbocation generated from the alcohol is trapped by the nitrile, and subsequent intramolecular cyclization onto the methoxy-activated aromatic ring occurs at a specific position, leading to the formation of the dihydroisoquinoline ring system with high regioselectivity. researchgate.net This method provides a reliable pathway to complex heterocyclic analogs where the substituent, derived from the nitrile, is precisely placed at the 1-position of the newly formed ring.
The yields of these regioselective cyclizations are influenced by the nature of the nitrile used in the reaction. Detailed findings from this synthetic approach are presented below.
Table 1: Regioselective Synthesis of 1-Substituted Dihydroisoquinoline Analogs via Ritter Reaction researchgate.net
| Nitrile Reactant | Resulting 1-Substituent | Yield (%) |
|---|---|---|
| Acetonitrile (B52724) | Methyl | 85 |
| Propionitrile (B127096) | Ethyl | 83 |
| Isobutyronitrile | Isopropyl | 76 |
| Pivalonitrile | tert-Butyl | 65 |
| Benzonitrile | Phenyl | 78 |
| 4-Methoxybenzonitrile | 4-Methoxyphenyl | 72 |
Beyond the Ritter reaction, other catalytic systems offer powerful control over regioselectivity in the synthesis of nitrile-containing compounds. For instance, transition-metal catalysis is a cornerstone of modern synthetic chemistry for achieving selective bond formations. organic-chemistry.org Nickel-catalyzed isomerization/hydrocyanation of internal olefins provides a method to access a wide variety of aliphatic nitriles with high regioselectivity. organic-chemistry.org Similarly, cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation of alkenes can furnish nitrile derivatives with excellent anti-Markovnikov selectivity. organic-chemistry.org These methods could theoretically be applied to alkene precursors of this compound to introduce substituents at various positions along the aliphatic chain.
Furthermore, the concept of catalyst-controlled regioselectivity has been demonstrated in the functionalization of complex molecules. For example, the use of a specialized borinic ester catalyst has been shown to direct the acylation of diols to a specific hydroxyl group, overriding the inherent reactivity of the substrate. nih.gov This principle of using a catalyst to dictate the site of reaction is a powerful tool for the regioselective synthesis of substituted analogs, allowing for the creation of derivatives that would be inaccessible through conventional methods.
The ability to control the precise placement of functional groups is essential for developing libraries of analogs. These regiochemically pure compounds are invaluable for systematic studies, such as those investigating biological activity or material properties, where the exact position of a substituent can dramatically alter a compound's function.
Applications in Advanced Organic Synthesis As a Synthetic Intermediate
Construction of Complex Organic Molecules
The unique combination of functional groups allows for a variety of chemical transformations, making it a candidate for the synthesis of more elaborate molecular architectures.
While specific examples are sparse, the synthesis of 4-Methoxy-3,3-dimethylbutanenitrile itself has been documented as an intermediate step in the preparation of more complex molecules. For instance, its synthesis from 3-methoxy-2,2-dimethylpropanal has been described in the context of producing urea (B33335) derivatives. google.com This suggests its role as a foundational element upon which further chemical complexity can be built. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the methoxy (B1213986) group can potentially be cleaved to a hydroxyl group, opening avenues to a variety of bifunctional building blocks.
The structural features of this compound make it an intriguing starting point for the synthesis of pharmacologically active compounds. A patent has disclosed its use as an intermediate in the synthesis of urea derivatives, which are a common feature in many pharmaceutical agents. google.com The lipophilic nature of the dimethylated carbon backbone combined with the polar methoxy and nitrile groups could influence the pharmacokinetic properties of resulting molecules. While direct applications in marketed drugs are not evident, its potential as a precursor for novel therapeutic agents remains an area for exploration.
Role in Asymmetric Synthesis of Chiral Compounds
The presence of a methoxy group in a molecule can enhance its solubility in polar solvents, a property that can be beneficial in various reaction conditions, including those employed in asymmetric synthesis. While no specific, detailed studies on the use of this compound as a chiral auxiliary or a substrate in asymmetric reactions have been found, its structure does not inherently preclude such applications. Future research could explore its potential in stereoselective transformations.
Utilization in Multi-Component Reactions (MCRs)
There is no specific documentation of this compound being used in multi-component reactions. MCRs often rely on the reactivity of functional groups like nitriles. However, the steric hindrance around the nitrile group in this particular molecule, due to the adjacent gem-dimethyl group, might influence its reactivity in such complex one-pot transformations. Further investigation would be required to determine its suitability as a component in known or novel MCRs.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. The following sections detail the predicted NMR data for 4-Methoxy-3,3-dimethylbutanenitrile.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton (¹H) NMR spectroscopy provides information on the different types of hydrogen atoms in a molecule. The chemical shift of each proton is indicative of its local electronic environment. Based on computational predictions, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is expected to show four distinct signals.
The two methyl groups attached to the quaternary carbon (C3) are chemically equivalent and are expected to appear as a singlet. The methylene (B1212753) protons adjacent to the nitrile group (C2) will also produce a singlet, as will the protons of the methoxy (B1213986) group. The two protons of the methylene group attached to the methoxy oxygen (C4) are also predicted to be a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₂- | 1.10 | Singlet | 6H |
| -CH₂-CN | 2.35 | Singlet | 2H |
| -O-CH₃ | 3.30 | Singlet | 3H |
| -CH₂-O- | 3.20 | Singlet | 2H |
Note: Data is based on computational predictions and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The predicted ¹³C NMR spectrum of this compound is expected to display six signals, corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(C H₃)₂- | 24.5 |
| C (CH₃)₂- | 36.0 |
| -C H₂-CN | 18.0 |
| -C N | 119.0 |
| -O-C H₃ | 59.0 |
| -C H₂-O- | 78.0 |
Note: Data is based on computational predictions and may vary from experimental values.
Advanced NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC)
To further confirm the structure of this compound, a series of advanced 2D NMR experiments would be employed.
Distortionless Enhancement by Polarization Transfer (DEPT): A DEPT experiment would differentiate between the types of carbon atoms. A DEPT-135 experiment is predicted to show positive signals for the methyl (-CH₃) carbons and negative signals for the methylene (-CH₂) carbons. The quaternary carbon and the nitrile carbon would be absent in a DEPT-135 spectrum but present in a standard ¹³C spectrum.
Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks are expected in a COSY spectrum as there are no adjacent protons that would show spin-spin coupling.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms. For this compound, the following correlations would be expected:
The ¹H signal at ~1.10 ppm would correlate with the ¹³C signal at ~24.5 ppm.
The ¹H signal at ~2.35 ppm would correlate with the ¹³C signal at ~18.0 ppm.
The ¹H signal at ~3.30 ppm would correlate with the ¹³C signal at ~59.0 ppm.
The ¹H signal at ~3.20 ppm would correlate with the ¹³C signal at ~78.0 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. Key predicted HMBC correlations for this compound would include:
Correlations from the methyl protons (-C(CH₃)₂) to the quaternary carbon (C3), the adjacent methylene carbon (C4), and the other methyl carbon.
Correlations from the methylene protons adjacent to the nitrile (-CH₂-CN) to the quaternary carbon (C3) and the nitrile carbon (-CN).
Correlations from the methoxy protons (-O-CH₃) to the adjacent methylene carbon (C4).
Correlations from the methylene protons adjacent to the oxygen (-CH₂-O-) to the quaternary carbon (C3) and the methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₇H₁₃NO), the predicted exact mass of the molecular ion [M]⁺ is approximately 127.0997 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.
Ionization Techniques (e.g., ESI)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would likely produce a prominent protonated molecule [M+H]⁺ with a predicted m/z of approximately 128.1075. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, might also be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is generated that acts as a molecular fingerprint. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the nitrile, the ether, and the alkyl moieties.
The nitrile group (-C≡N) exhibits a distinct, sharp absorption band in the triple bond region of the spectrum. The carbon-oxygen single bond of the ether group (C-O-C) shows a strong absorption in the fingerprint region. docbrown.info Additionally, the various C-H bonds within the methyl and methylene groups give rise to characteristic stretching and bending vibrations.
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N | Stretch | 2260 - 2240 | Medium, Sharp |
| Ether | C-O-C | Stretch | 1150 - 1060 | Strong |
| Alkyl | C-H (sp³) | Stretch | 2960 - 2850 | Strong |
| Alkyl (gem-dimethyl) | C-H | Bend | ~1380 and ~1365 | Medium (often a doublet) |
| Alkyl | C-H | Bend | 1470 - 1430 | Variable |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, or byproducts of its synthesis. These methods are crucial for assessing the compound's purity.
Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is primarily used to determine the purity of a sample by separating its components based on their boiling points and interactions with the stationary phase of the GC column. escholarship.org
In a typical GC analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first. The retention time—the time it takes for a compound to pass through the column—is a characteristic identifier. The purity of the sample is determined by comparing the area of the main compound's peak to the total area of all peaks in the chromatogram. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. nih.gov
| Parameter | Description | Typical Condition |
| Column | Type | Fused silica (B1680970) capillary column |
| Stationary Phase | Polysiloxane-based (e.g., 5% Phenyl Polysiloxane) | |
| Dimensions | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness | |
| Temperatures | Injector | 250 °C |
| Detector | 280 °C | |
| Oven Program | Initial temp 60°C, ramp at 10°C/min to 240°C | |
| Carrier Gas | Type | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min | |
| Detector | Type | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) is another essential technique for the purity assessment of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds. In this method, the sample is dissolved in a solvent and pumped through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. sielc.com Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds are retained longer on the column. Detection is often achieved using an ultraviolet (UV) detector, as the nitrile group can provide some absorbance at low wavelengths, or a refractive index (RI) detector.
| Parameter | Description | Typical Condition |
| Column | Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded to silica |
| Dimensions | 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size | |
| Mobile Phase | Composition | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Detector | Type | Ultraviolet (UV) at ~210 nm or Refractive Index (RI) |
| Temperature | Column Oven | Ambient or slightly elevated (e.g., 30-40 °C) |
Computational and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to predicting the molecular properties of 4-Methoxy-3,3-dimethylbutanenitrile from first principles. These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors.
The electronic structure of nitriles is characterized by the carbon-nitrogen triple bond, where the nitrogen atom is more electronegative, leading to a polar bond with an electrophilic carbon atom. libretexts.orgyoutube.com The presence of an electron-donating methoxy (B1213986) group and bulky alkyl groups in this compound would influence its electronic properties. DFT calculations could precisely quantify these effects.
Key reactivity indices derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. nih.gov A lower HOMO-LUMO energy gap generally implies higher reactivity. nih.gov For instance, in studies of other nitrile-containing compounds, DFT has been used to predict their reactivity towards nucleophiles by analyzing these frontier molecular orbitals. nih.govnih.gov The electrophilicity and nucleophilicity indices, also derived from DFT, provide further quantitative measures of a molecule's reactivity. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -7.2 (Estimated) | 1.5 (Estimated) | 8.7 (Estimated) | 3.8 (Estimated) |
| Acetonitrile (B52724) | -8.1 | 1.3 | 9.4 | 3.9 |
| Pivalonitrile | -7.5 | 1.6 | 9.1 | 3.7 |
Note: The values for this compound are estimated based on trends observed in analogous compounds, as direct literature data is unavailable. Actual values would require specific DFT calculations.
Conformational Analysis
The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis, using methods like DFT, can identify the stable conformers and the energy barriers between them. The presence of a bulky tert-butyl-like group (3,3-dimethylbutyl) introduces significant steric hindrance, which will be a dominant factor in its conformational preferences. vaia.com
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not reported, this technique is invaluable for studying the dynamic behavior of organic molecules in various environments. bioinformaticsreview.comyoutube.comrsc.org MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and transport properties.
For this compound, MD simulations could be used to explore its behavior in different solvents. This would involve generating a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. youtube.com Simulations could then reveal how the molecule interacts with solvent molecules and how its conformational landscape is affected by the surrounding medium. Studies on other nitrile-containing systems, such as nitrile rubber, have used MD to investigate properties like molecular mobility and intermolecular interactions. nih.gov
Prediction of Reaction Outcomes and Selectivity
Computational chemistry is increasingly used to predict the outcomes and selectivity of chemical reactions. csmres.co.ukarxiv.orgnih.gov For this compound, computational models could predict its behavior in various chemical transformations. The nitrile group is known to undergo a range of reactions, including hydrolysis, reduction, and addition of organometallic reagents. chemistrysteps.comlibretexts.org
DFT calculations can be used to model the reaction pathways of these transformations, identifying transition states and calculating activation energies. nih.gov This allows for the prediction of the most likely products and the selectivity of the reaction. For example, in the context of catalyst development, DFT can help understand how a catalyst interacts with the substrate and influences the reaction outcome. nih.gov Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes with high accuracy. arxiv.org
Theoretical Insights into Catalytic Mechanisms
Theoretical studies are crucial for elucidating the mechanisms of catalytic reactions involving nitriles. tue.nlacs.orgacs.org While no specific catalytic studies for this compound are available, the principles can be inferred from related research. For instance, the hydration of nitriles to amides is an important industrial process often catalyzed by enzymes or metal complexes. nih.gov
DFT calculations can be employed to model the entire catalytic cycle, from the binding of the nitrile to the catalyst's active site to the final product release. These calculations can reveal the role of the catalyst in activating the nitrile group, stabilizing intermediates, and lowering the activation barriers of the reaction steps. nih.gov For example, in the palladium-catalyzed α-alkenylation of alkylamines, DFT calculations have shown that the coordination of a nitrile group to the palladium center is a critical step in the mechanism. acs.org Such insights are invaluable for the rational design of new and improved catalysts.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Current knowledge on the synthesis of 4-Methoxy-3,3-dimethylbutanenitrile is primarily derived from patent literature. One documented method involves the reaction of 3-methoxy-2,2-dimethylpropanal with ammonium (B1175870) chloride and potassium cyanide. google.com This Strecker-type synthesis, while functional, opens the door for the development of more sustainable and efficient methodologies.
Future research could focus on catalytic approaches that minimize waste and improve atom economy. For instance, the direct cyanation of a corresponding alcohol or ether under milder, environmentally benign conditions represents a significant research goal. The development of biocatalytic routes, employing enzymes to facilitate the synthesis, could also offer a highly selective and sustainable alternative to traditional chemical methods.
| Potential Synthetic Approach | Key Advantages | Research Focus |
| Catalytic Cyanation | Reduced waste, higher efficiency, milder conditions | Development of novel metal or organocatalysts |
| Biocatalytic Synthesis | High selectivity, environmentally friendly | Identification and engineering of suitable enzymes |
| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimization of reaction parameters in continuous flow reactors |
Exploration of New Reactivity Patterns and Transformations
The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing nitrile group, the methoxy (B1213986) group, and the sterically bulky gem-dimethyl group is expected to impart unique chemical properties.
Future investigations will likely focus on the transformation of the nitrile group. Hydrolysis, reduction to an amine, or reaction with organometallic reagents to form ketones are fundamental transformations that warrant detailed study. The steric hindrance imposed by the adjacent dimethyl groups may influence the reactivity of the nitrile, potentially leading to selective transformations that are not observed in less hindered nitriles. The influence of the methoxy group on the reactivity at the nitrile and adjacent carbons also presents an interesting area for mechanistic studies.
Expansion of Applications in Diverse Chemical Fields
While the current documented use of this compound is as an intermediate in the synthesis of substituted pyrrolidine-2-carboxamides, its potential applications could be much broader. google.com The structural motifs present in the molecule suggest its utility in medicinal chemistry and materials science.
The corresponding amine, obtained through reduction of the nitrile, could serve as a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. The unique substitution pattern may confer desirable pharmacokinetic properties. In materials science, the nitrile and its derivatives could be explored as components of polymers or liquid crystals, where the specific steric and electronic properties of the molecule could be leveraged to achieve desired material characteristics.
Advanced Computational Design of Analogues and Derivatives
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules. In the context of this compound, density functional theory (DFT) and other computational methods can be employed to understand its electronic structure, conformational preferences, and reaction mechanisms.
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-3,3-dimethylbutanenitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, γ-alumina has been used as a catalyst in analogous nitrile syntheses (e.g., 2-ethoxycarboxy-3,3-dimethylbutanenitrile) under mild conditions (room temperature, short reaction times) . Optimization involves:
- Catalyst screening : Test acidic/basic catalysts (e.g., γ-alumina, zeolites) to improve yield.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Temperature control : Lower temperatures reduce side reactions like hydrolysis.
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant) .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, ELF and LOL maps validate electron localization in nitrile groups .
- Molecular Docking : Screen derivatives against microbial targets (e.g., Candida albicans enzymes) to prioritize synthesis. Use software like AutoDock Vina with flexible ligand docking protocols .
Q. How to resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer:
Q. What strategies improve the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance nitrile electrophilicity. For example, derivatives with aryl-thiadiazole moieties showed MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Synergistic Assays : Combine derivatives with commercial antibiotics (e.g., ampicillin) to reduce resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
